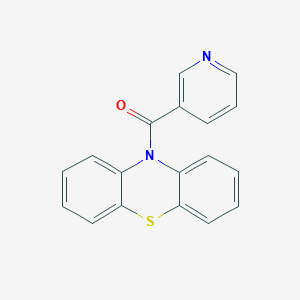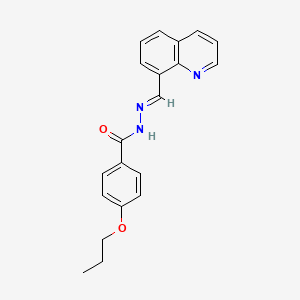
2,2,5,9-tetramethyl-3,4,8-decatrienal semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Semicarbazones are generally synthesized through the reaction of semicarbazide with aldehydes or ketones. For example, new vanadium(V) complexes with salicylaldehyde semicarbazone derivatives have been synthesized, characterized by NMR and FTIR spectroscopy (Noblía et al., 2004). This method involves the condensation reaction, which is a common approach for semicarbazone synthesis.
Molecular Structure Analysis
The molecular structure of semicarbazones can be elucidated using spectroscopic methods and X-ray diffraction. For instance, the molecular structure of a novel semicarbazone complex was solved by X-ray diffraction methods, revealing a distorted square-pyramidal coordination (Noblía et al., 2004). This structural information is crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions and Properties
Semicarbazones participate in a variety of chemical reactions, primarily due to their ability to act as ligands in coordination complexes. For example, semicarbazones derived from pyridine have been prepared and studied spectroscopically, indicating their potential for forming complexes with metals (Beraldo et al., 2001).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Rare-Earth Metal Complexes
The semicarbazone derived from 8-hydroxyquinoline-2-carbaldehyde demonstrates its efficacy as a tetradentate ligand for the coordination of rare-earth(III) ions. Research has shown that this semicarbazone effectively coordinates with yttrium(III) and lanthanum(III) ions, forming complexes with distinct stoichiometries and coordination modes. These findings suggest its potential application in developing materials with unique magnetic, optical, or catalytic properties, leveraging the unique characteristics of rare-earth metals (Albrecht, Osetska, & Fröhlich, 2005).
Antimicrobial and Insulin-Mimetic Activity
Vanadium(V) complexes with salicylaldehyde semicarbazone derivatives have been synthesized and characterized, showing no in vitro insulin-mimetic activity on their own. However, the presence of ascorbic acid activates the insulin-mimetic properties of these complexes, demonstrating their potential in diabetes research and treatment (Noblía et al., 2004).
Quantum Study on Coordination Sites
A quantum study focused on the complexation of semicarbazone and its methylated derivatives provides insights into the most favorable coordination sites for these ligands. This research is crucial for understanding the interaction mechanisms between semicarbazones and metal ions, which is fundamental for designing metal-based drugs or catalysts (Kuevi et al., 2018).
Spectroscopic Characterization and Biological Activity
Semicarbazones and thiosemicarbazones, known for their pharmaceutical and bioactive material synthesis potential, exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antiviral, and anticancer properties. Their ability to form chelates with metals plays a significant role in their biological activities, highlighting their importance in medicinal chemistry (Muleta, 2019).
Eigenschaften
InChI |
InChI=1S/C15H25N3O/c1-12(2)7-6-8-13(3)9-10-15(4,5)11-17-18-14(16)19/h7,10-11H,6,8H2,1-5H3,(H3,16,18,19)/b17-11+ |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYELAWIMYOIQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C=NNC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)


![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)


![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)